molecular formula C6H8N2 B031213 2-Amino-1-cyclopentene-1-carbonitrile CAS No. 2941-23-3

2-Amino-1-cyclopentene-1-carbonitrile

Cat. No. B031213
CAS RN: 2941-23-3
M. Wt: 108.14 g/mol
InChI Key: NSMYBPIHVACKQG-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopentene-1-carbonitrile is a compound with the molecular formula C6H8N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-cyclopentene-1-carbonitrile consists of a cyclopentene ring with an amino group and a carbonitrile group attached to it . The molecular weight is 108.14 g/mol .


Physical And Chemical Properties Analysis

2-Amino-1-cyclopentene-1-carbonitrile has a molecular weight of 108.14 g/mol . It is slightly soluble in water . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 321.2±42.0 °C at 760 mmHg, and a flash point of 148.1±27.9 °C .

Scientific Research Applications

Organic Synthesis

“2-Amino-1-cyclopentene-1-carbonitrile” is used as a raw material and intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents. However, the specific drugs that use this compound are not mentioned in the sources.

Agrochemicals

“2-Amino-1-cyclopentene-1-carbonitrile” is also used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers. The exact agrochemicals that use this compound are not specified in the sources.

Dyestuff

The compound is used in the dyestuff industry . It could be used in the synthesis of dyes or pigments. The specific dyes that use this compound are not detailed in the sources.

Acetylcholinesterase Inhibitors

“2-Amino-1-cyclopentene-1-carbonitrile” is used in the synthesis of tacrine-huperzine A hybrids, which are acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of diseases like Alzheimer’s.

Research Use

This compound is marked as “Research Use Only” (RUO), indicating its use in various research applications . However, the specific research applications are not detailed in the sources.

Safety and Hazards

2-Amino-1-cyclopentene-1-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

2-Amino-1-cyclopentene-1-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions are likely to be influenced by developments in these fields.

Mechanism of Action

Target of Action

2-Amino-1-cyclopentene-1-carbonitrile, also known as 2-aminocyclopent-1-enecarbonitrile, is primarily used in the synthesis of tacrine-huperzine A hybrids . These hybrids are known to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve memory and cognition.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-1-cyclopentene-1-carbonitrile is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .

Result of Action

The increase in acetylcholine levels in the brain due to the action of 2-Amino-1-cyclopentene-1-carbonitrile can have several effects at the molecular and cellular levels. It can enhance synaptic transmission, improve memory and cognition, and potentially alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of 2-Amino-1-cyclopentene-1-carbonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion . It is also important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2-aminocyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYBPIHVACKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301874
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopentene-1-carbonitrile

CAS RN

2941-23-3
Record name 2-Amino-1-cyclopentene-1-carbonitrile
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Record name 2-Amino-1-cyclopentene-1-carbonitrile
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Record name 2941-23-3
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Record name 2-Aminocyclopent-1-ene-1-carbonitrile
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Record name 2-aminocyclopent-1-ene-1-carbonitrile
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Record name 1-Cyclopentene-1-carbonitrile, 2-amino
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Record name 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main reactions 2-aminocyclopent-1-enecarbonitrile can undergo, and what types of compounds can be formed?

A1: 2-Aminocyclopent-1-enecarbonitrile exhibits interesting reactivity with sulfur-containing reagents. [, ] For example, when reacted with sulfur dichloride (SCl2), triisobutyl amine (iBu3N), and thiocyanogen chloride (NCS), it forms a cyclopenta[1,2,6]thiadiazine derivative. [] This highlights its utility in building unique heterocyclic systems. Interestingly, using different combinations of sulfur chlorides (SCl2 and S2Cl2) with iBu3N can lead to the formation of isothiazolo[3,4-d]cyclopenta[1,2,3]dithiazole and other novel cyclopenta[1,2,3]dithiazole derivatives. [] This suggests that reaction conditions can significantly influence product selectivity when using 2-aminocyclopent-1-enecarbonitrile as a starting material.

Q2: Beyond heterocyclic synthesis, has 2-aminocyclopent-1-enecarbonitrile been used in other types of reactions?

A2: Yes, 2-aminocyclopent-1-enecarbonitrile has been successfully used in the synthesis of spirocyclic compounds. [] Specifically, it reacts with cyclohexanone to yield cyclohexanespiro-2′-[2′,3′,6′,7′-tetrahydro-1′H-cyclopenta[d]pyrimidin]-4′(5′H)-one. [] This demonstrates its potential utility in constructing diverse molecular architectures.

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